molecular formula C24H20Cl2N2O2 B10870919 5-chloro-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10870919
M. Wt: 439.3 g/mol
InChI Key: DYDSGUXSZWOEMM-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications.
  • Its chemical structure consists of an indole core substituted with chlorophenyl, methoxybenzyl, and carboxamide groups.
  • The compound’s systematic name reflects its substituents and arrangement.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound, but one common method involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with 4-chlorobenzoyl chloride, followed by N-methylation and chlorination.

      Reaction Conditions: These reactions typically occur in organic solvents (e.g., dichloromethane or dimethylformamide) with base catalysts (such as triethylamine).

      Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization for yield, cost, and safety.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, amidations, and cyclizations.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the indole core, such as amides, esters, or heterocycles.

  • Scientific Research Applications

      Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to bioactive compounds.

      Chemistry: Used as a building block in the synthesis of other complex molecules.

      Biology: May interact with cellular receptors or enzymes.

      Industry: Possible applications in materials science or agrochemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors, enzymes, or proteins.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of substituents and indole core sets it apart.

      Similar Compounds: Other indole-based molecules, such as tryptamines or indole alkaloids.

    Remember that this compound’s properties and applications are continually explored through scientific research.

    Properties

    Molecular Formula

    C24H20Cl2N2O2

    Molecular Weight

    439.3 g/mol

    IUPAC Name

    5-chloro-3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1-methylindole-2-carboxamide

    InChI

    InChI=1S/C24H20Cl2N2O2/c1-28-21-12-9-18(26)13-20(21)22(16-5-7-17(25)8-6-16)23(28)24(29)27-14-15-3-10-19(30-2)11-4-15/h3-13H,14H2,1-2H3,(H,27,29)

    InChI Key

    DYDSGUXSZWOEMM-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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